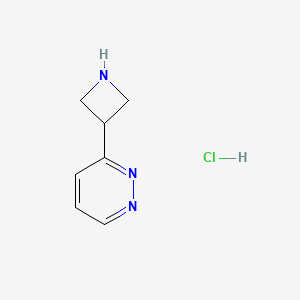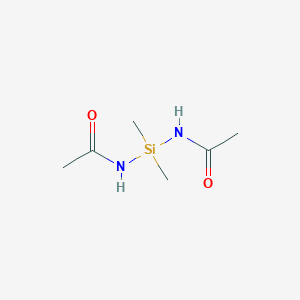
N,N'-(Dimethylsilanediyl)diacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Dimethylsilanediyl)diacetamide is a chemical compound that belongs to the class of diacetamides It is characterized by the presence of a dimethylsilanediyl group bonded to two acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Dimethylsilanediyl)diacetamide typically involves the reaction of dimethylsilanediyl chloride with acetamide in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants. The general reaction scheme is as follows:
[ \text{(CH}_3\text{)_2SiCl}_2 + 2 \text{CH}_3\text{CONH}_2 \rightarrow \text{(CH}_3\text{)_2Si(CONHCH}_3\text{)_2} + 2 \text{HCl} ]
The reaction mixture is then purified by distillation or recrystallization to obtain the desired product in high yield and purity .
Industrial Production Methods
On an industrial scale, the production of N,N’-(Dimethylsilanediyl)diacetamide involves similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. The use of continuous flow reactors and automated systems allows for efficient large-scale production. Additionally, the purification process may involve advanced techniques such as chromatography to ensure the highest quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N’-(Dimethylsilanediyl)diacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the acetamide groups to amines.
Substitution: The acetamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N,N’-(Dimethylsilanediyl)diacetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N’-(Dimethylsilanediyl)diacetamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with various substrates, influencing their chemical and biological activities. The presence of the dimethylsilanediyl group enhances its stability and reactivity, making it a valuable compound in various applications .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylacetamide: A similar compound with a simpler structure, used as a solvent and reagent in organic synthesis.
N,N’-Diethylsilanediyl)diacetamide: Another related compound with ethyl groups instead of methyl groups, exhibiting different reactivity and properties.
Uniqueness
N,N’-(Dimethylsilanediyl)diacetamide is unique due to the presence of the dimethylsilanediyl group, which imparts distinct chemical and physical properties. This makes it more stable and versatile compared to other similar compounds, allowing for a wider range of applications in scientific research and industry .
Properties
CAS No. |
61550-12-7 |
|---|---|
Molecular Formula |
C6H14N2O2Si |
Molecular Weight |
174.27 g/mol |
IUPAC Name |
N-[acetamido(dimethyl)silyl]acetamide |
InChI |
InChI=1S/C6H14N2O2Si/c1-5(9)7-11(3,4)8-6(2)10/h1-4H3,(H,7,9)(H,8,10) |
InChI Key |
ICABREOGAMBBNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N[Si](C)(C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


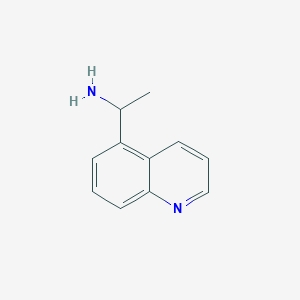
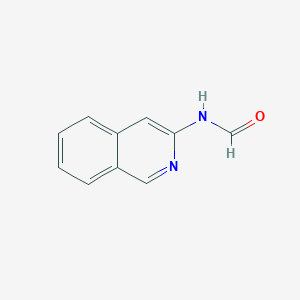
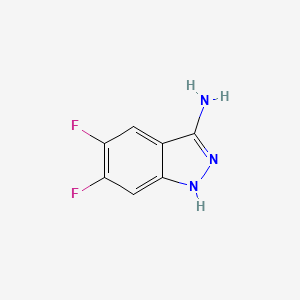
![2H-Naphtho[2,3-B]oxet-2-one](/img/structure/B11915193.png)
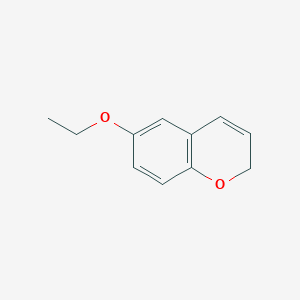

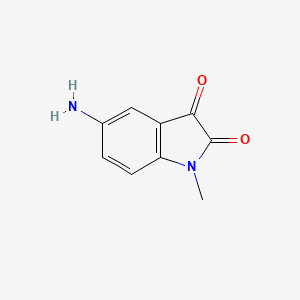
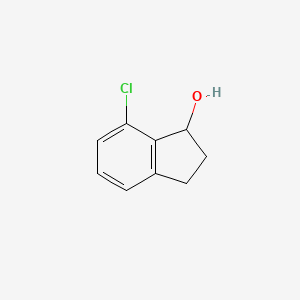
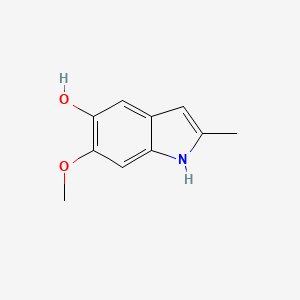
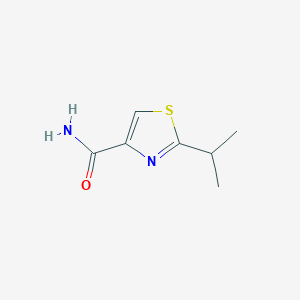

![1,4-Dioxaspiro[4.5]decane-2-carbaldehyde](/img/structure/B11915256.png)
![4-Chloro-2-methylpyrrolo[1,2-a]pyrimidine](/img/structure/B11915258.png)
